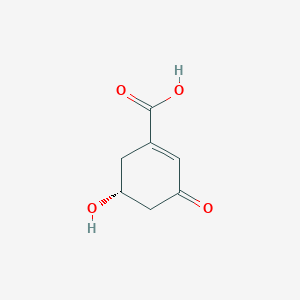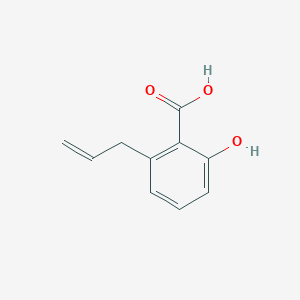
1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-: is an organic compound that features a benzodioxole ring fused with an oxathiolane ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the methylenation of catechols using disubstituted halomethanes . The reaction conditions typically require the presence of a base and an aprotic solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts under controlled temperature and pressure conditions . This method not only improves the yield but also reduces waste and environmental impact.
化学反应分析
Types of Reactions: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has been studied for its potential biological activities, including its role as a cyclooxygenase (COX) inhibitor. This makes it a candidate for the development of anti-inflammatory drugs .
Medicine: In medicine, derivatives of this compound are explored for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising leads for anticancer drug development .
Industry: In the industrial sector, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
作用机制
The mechanism of action of 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer applications, the compound induces cell cycle arrest and apoptosis by targeting microtubules and disrupting their function .
相似化合物的比较
1,3-Benzodioxole (1,2-methylenedioxybenzene): A simpler analog that lacks the oxathiolane ring but shares the benzodioxole core.
Safrole: Contains a methylenedioxyphenyl group and is used in the synthesis of various bioactive compounds.
Piperonal: Another related compound with a methylenedioxyphenyl group, used in fragrance and flavor industries.
Uniqueness: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical transformations and applications compared to its simpler analogs .
属性
CAS 编号 |
335242-40-5 |
|---|---|
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-1,3-oxathiolane |
InChI |
InChI=1S/C10H10O3S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI 键 |
HAGLHSRKXQDQSE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(O1)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)

![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)

![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)



![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)


![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
